Cyclohexyldiphenylphosphine
Overview
Description
Cyclohexyldiphenylphosphine is a chemical compound with the molecular formula C18H21P. It is commonly used as a ligand in coordination chemistry and organometallic synthesis. This compound acts as a stabilizing agent and facilitates various catalytic reactions, making it valuable in pharmaceuticals, fine chemicals, and materials science industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyldiphenylphosphine can be synthesized through the reaction of cyclohexylmagnesium bromide with chlorodiphenylphosphine. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a solvent like tetrahydrofuran at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is then purified through recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyldiphenylphosphine undergoes various types of reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions where the phosphine group is replaced by other functional groups.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, and Heck reactions
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or oxygen can be used under mild conditions.
Substitution: Halogenated compounds or alkylating agents are typical reagents.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coupling Reactions: Biaryl compounds and other coupled products
Scientific Research Applications
Cyclohexyldiphenylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to stabilize metal complexes and facilitate catalytic reactions.
Biology: It is involved in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It finds applications in the production of fine chemicals, materials science, and as an intermediate in various industrial processes
Mechanism of Action
Cyclohexyldiphenylphosphine exerts its effects primarily through its role as a ligand. It coordinates with metal centers in catalytic reactions, stabilizing the metal complex and facilitating the reaction. The phosphine group donates electron density to the metal, enhancing its reactivity and selectivity in various transformations .
Comparison with Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand with three phenyl groups.
Dicyclohexylphenylphosphine: Similar to cyclohexyldiphenylphosphine but with two cyclohexyl groups.
Tricyclohexylphosphine: Contains three cyclohexyl groups and is used in similar applications
Uniqueness: this compound is unique due to its combination of cyclohexyl and phenyl groups, providing a balance of steric and electronic properties. This makes it particularly effective in stabilizing metal complexes and facilitating catalytic reactions compared to other phosphine ligands .
Properties
IUPAC Name |
cyclohexyl(diphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKWUYWWVSKKQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074671 | |
Record name | Phosphine, cyclohexyldiphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6372-42-5 | |
Record name | Cyclohexyldiphenylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6372-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphine, cyclohexyldiphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006372425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphine, cyclohexyldiphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexyldiphenylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.277 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and key properties of cyclohexyldiphenylphosphine?
A1: this compound possesses a central phosphorus atom bonded to two phenyl groups and one cyclohexyl group.
- Spectroscopy: Characterization often involves techniques like ¹H, ¹³C, and ³¹P NMR, FTIR, and elemental analysis. [, , , , ]
Q2: What is known about the material compatibility of this compound complexes?
A2: While specific compatibility data is limited, this compound complexes, particularly those involving silver(I), have been investigated for their anticancer properties. [, ]
Q3: Are there any specific applications related to the stability of this compound complexes under various conditions?
A3: Research on a Uranyl(VI) complex with this compound oxide, [UO2(OPCyPh2)4]2+, showed its stability and unique coordination structure influenced by intramolecular π-π stacking. This stability impacted the ligand exchange kinetics, suggesting potential applications in areas requiring controlled reactivity. []
Q4: How does this compound function as a ligand in catalysis?
A4: It acts as a supporting ligand, coordinating to metal centers in catalytic complexes. The steric bulk and electronic properties of this compound can influence the reactivity and selectivity of the metal catalyst. [, , ]
Q5: Are there any specific examples of reactions catalyzed by this compound complexes?
A5: A notable example is the nickel-catalyzed stereoselective 1,4-silaboration of 1,3-dienes using this compound as a crucial ligand. This reaction allows for the efficient synthesis of (Z)-4-boryl-1-silyl-2-alkene derivatives, which are valuable building blocks in organic synthesis. [, ]
Q6: How does the structure of this compound impact its performance in catalytic applications?
A6: The bulky cyclohexyl and phenyl groups provide steric hindrance around the metal center, influencing regio- and stereoselectivity in reactions. The electron-donating ability of the phosphine also affects the electronic properties and reactivity of the metal center. [, , ]
Q7: Has computational chemistry been used to study this compound and its complexes?
A7: Yes, density functional theory (DFT) calculations have been employed to understand the structural features and reactivity of this compound complexes. For instance, DFT studies helped elucidate the mechanism of photocatalytic oxygenation of cyclohexene by a uranyl complex containing this compound oxide ligands. []
Q8: How does modifying the structure of this compound affect its coordination behavior?
A8: Altering the substituents on the phosphorus atom can significantly impact the steric and electronic properties of the phosphine ligand. This can lead to variations in the coordination geometry, stability, and reactivity of the resulting metal complexes. [, , , ]
Q9: Is there information available on SHE regulations, toxicology, and safety for this compound?
A10: While the provided research papers primarily focus on synthesis and characterization, it is crucial to consult relevant safety data sheets and regulatory guidelines for comprehensive information on handling, storage, and potential hazards associated with this compound and its complexes. []
Q10: Which analytical techniques are commonly used to study this compound and its complexes?
A10: Common techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are valuable for structural analysis. [, , ]
- Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about functional groups and bonding. [, , ]
- X-ray Crystallography: Determines the three-dimensional structure of crystalline complexes. [, , , , ]
- Elemental Analysis: Confirms the elemental composition of synthesized compounds. [, , , ]
Q11: Are there any interdisciplinary applications of this compound research?
A12: The use of this compound silver(I) complexes in anticancer research highlights the interdisciplinary nature of this field, bridging organometallic chemistry with biological and medicinal chemistry. [, ]
Q12: How does research on this compound contribute to broader scientific understanding?
A12: Studies on this compound complexes enhance our understanding of:
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